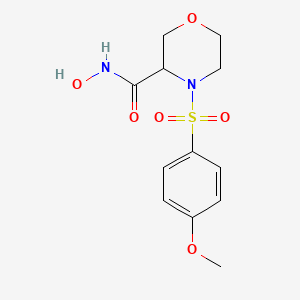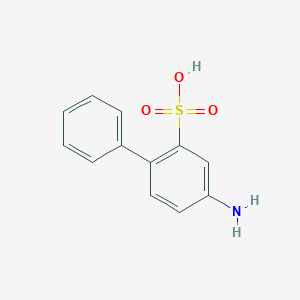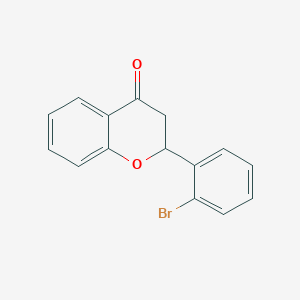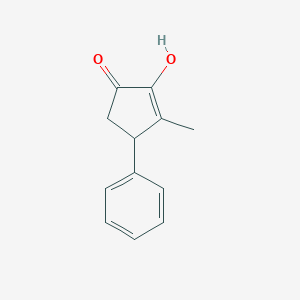![molecular formula C37H24N2 B12580806 2-{4-[10-(Naphthalen-2-yl)anthracen-9-yl]phenyl}imidazo[1,2-a]pyridine CAS No. 641143-96-6](/img/structure/B12580806.png)
2-{4-[10-(Naphthalen-2-yl)anthracen-9-yl]phenyl}imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[10-(Naphthalen-2-yl)anthracen-9-yl]phenyl}imidazo[1,2-a]pyridine is a complex organic compound that belongs to the family of anthracene derivatives. This compound is known for its unique structural properties, which make it a valuable material in various scientific and industrial applications, particularly in the field of organic electronics and photochemistry .
Preparation Methods
The synthesis of 2-{4-[10-(Naphthalen-2-yl)anthracen-9-yl]phenyl}imidazo[1,2-a]pyridine typically involves a multi-step process. One common method includes the use of aromatic nucleophilic substitution reactions. Starting with anthracene as the base material, various chemical reactions are employed to introduce the naphthyl groups at specific positions . The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product with high purity. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
2-{4-[10-(Naphthalen-2-yl)anthracen-9-yl]phenyl}imidazo[1,2-a]pyridine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can yield hydrocarbon derivatives .
Scientific Research Applications
2-{4-[10-(Naphthalen-2-yl)anthracen-9-yl]phenyl}imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: Its fluorescent properties make it useful in imaging and diagnostic applications.
Industry: Extensively used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent photophysical properties .
Mechanism of Action
The mechanism by which 2-{4-[10-(Naphthalen-2-yl)anthracen-9-yl]phenyl}imidazo[1,2-a]pyridine exerts its effects is primarily through its interaction with molecular targets in electronic devices. The compound’s unique structure allows it to efficiently transport electrons and holes, making it an effective material for use in OLEDs. The pathways involved include the excitation of electrons and the subsequent emission of light when these electrons return to their ground state .
Comparison with Similar Compounds
2-{4-[10-(Naphthalen-2-yl)anthracen-9-yl]phenyl}imidazo[1,2-a]pyridine can be compared with other anthracene derivatives such as:
9,10-Diphenylanthracene: Known for its blue fluorescence, used in similar applications.
2-Methyl-9,10-bis(naphthalen-2-yl)anthracene: Another derivative with applications in OLEDs.
9,10-Di(naphthalen-2-yl)anthracene: Used in photophysical studies and electronic devices .
The uniqueness of this compound lies in its specific structural configuration, which provides superior thermal stability and photophysical properties compared to its counterparts .
Properties
CAS No. |
641143-96-6 |
|---|---|
Molecular Formula |
C37H24N2 |
Molecular Weight |
496.6 g/mol |
IUPAC Name |
2-[4-(10-naphthalen-2-ylanthracen-9-yl)phenyl]imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C37H24N2/c1-2-10-28-23-29(21-16-25(28)9-1)37-32-13-5-3-11-30(32)36(31-12-4-6-14-33(31)37)27-19-17-26(18-20-27)34-24-39-22-8-7-15-35(39)38-34/h1-24H |
InChI Key |
MPUHDYFTWPVXGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=C(C=C6)C7=CN8C=CC=CC8=N7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2S)-1-Methylpyrrolidin-2-YL]-1-pentylpyridin-1-ium iodide](/img/structure/B12580729.png)


![4'-{2-[(4-Hydroxybutyl)amino]-2-oxoethyl}-5-nitro[1,1'-biphenyl]-2-yl carbonate](/img/structure/B12580752.png)



![N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-1H-indole-3-carboxamide](/img/structure/B12580771.png)
![(4S)-6-[4-(Dimethylamino)phenyl]-4-hydroxyhex-5-en-2-one](/img/structure/B12580777.png)

![Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(5-isoxazolyl)-](/img/structure/B12580796.png)
![1-{[2-(Acetyloxy)ethoxy]methyl}-3-carbamoylpyridin-1-ium bromide](/img/structure/B12580812.png)

